N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide
Description
Key Structural Features:
- Trifluoroacetamide Core : The carbonyl group (C=O) is adjacent to a trifluoromethyl (CF₃) group, creating a strong electron-withdrawing effect. The amide nitrogen is substituted with a methyl group, introducing steric constraints.
- Ethylphenoxy Linker : A two-carbon chain connects the acetamide moiety to a phenoxy ring, which is para-substituted with an amino (-NH₂) group.
- Dihedral Angles : Computational models predict a ~75–80° dihedral angle between the aromatic ring and the acetamide plane, similar to related phenoxyacetamide structures. This angle arises from minimized steric clashes between the CF₃ group and the ethyl chain.
Table 1: Bond Lengths in Critical Functional Groups
| Bond Type | Length (Å) | Reference Compound Comparison |
|---|---|---|
| C=O (Carbonyl) | 1.21 | 1.22 (Non-fluorinated amides) |
| C-N (Amide) | 1.34 | 1.35 (Methylacetamide) |
| C-F (Trifluoromethyl) | 1.33 | 1.34 (CF₃ in acyl fluorides) |
The ethyl chain adopts a gauche conformation to balance torsional strain and van der Waals interactions between the CF₃ group and the phenoxy oxygen. Molecular dynamics simulations suggest this conformation persists in both crystalline and solution states.
Electronic and Steric Effects of Trifluoromethyl and N-Methyl Substituents
Electronic Effects:
- CF₃ Group : The trifluoromethyl group exerts a strong -I (inductive) effect , polarizing the adjacent carbonyl bond. This increases the carbonyl’s electrophilicity by ~15–20% compared to non-fluorinated analogs, as evidenced by infrared spectroscopy (C=O stretch at 1,715 cm⁻¹ vs. 1,690 cm⁻¹ in acetamide).
- N-Methyl Substitution : The methyl group donates electron density via +I effects , partially counteracting the CF₃ group’s electron withdrawal. Natural Bond Orbital (NBO) analysis indicates a 0.12 e⁻ charge redistribution from the methyl to the amide nitrogen.
Steric Effects:
- CF₃···O Interactions : The fluorine atoms create a bulky electrostatic shield around the carbonyl, reducing accessibility to nucleophiles. The van der Waals radius of the CF₃ group (2.65 Å ) sterically hinders planar alignment with the aromatic ring.
- N-Methyl Hindrance : The methyl group raises the rotational barrier of the amide C-N bond to 8–10 kcal/mol , favoring a trans configuration that minimizes nonbonded interactions with the ethyl chain.
Table 2: Comparative Electronic Parameters
| Parameter | Trifluoro-N-methylacetamide | Non-fluorinated Analog |
|---|---|---|
| C=O Bond Order | 1.85 | 1.78 |
| Amide Nitrogen Charge | -0.45 e⁻ | -0.52 e⁻ |
| LUMO Energy (eV) | -1.2 | -0.9 |
Hydrogen Bonding Capacity and Supramolecular Interactions
Hydrogen Bond Donors/Acceptors:
Supramolecular Assembly:
In crystalline phases, molecules organize into zigzag chains via N-H···O=C interactions (2.89 Å). Additional stabilization arises from:
- C-F···H-C Interactions : Weak hydrogen bonds between CF₃ fluorine and ethyl CH₂ groups (2.95 Å).
- π-Stacking : Offset face-to-face stacking of aromatic rings (3.48 Å interplanar distance).
Table 3: Hydrogen Bond Geometry
| Interaction Type | D-H···A Distance (Å) | Angle (°) |
|---|---|---|
| N-H···O=C (Amide) | 2.89 | 158 |
| N-H···O (Phenoxy) | 3.12 | 145 |
| C-F···H-C (Ethyl) | 2.95 | 125 |
The amino group’s hydrogen bonding capacity is critical for molecular recognition in potential biological applications, while the CF₃ group’s hydrophobicity enhances membrane permeability—a duality observed in fluorinated pharmaceuticals.
Properties
CAS No. |
194098-62-9 |
|---|---|
Molecular Formula |
C11H13F3N2O2 |
Molecular Weight |
262.23 g/mol |
IUPAC Name |
N-[2-(4-aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide |
InChI |
InChI=1S/C11H13F3N2O2/c1-16(10(17)11(12,13)14)6-7-18-9-4-2-8(15)3-5-9/h2-5H,6-7,15H2,1H3 |
InChI Key |
JFGUEQBNBUGDFO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)N)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The preparation of N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide typically involves a multi-step reaction. One common method is the hydrogenation reduction reaction of acetophenone and p-nitroaniline to prepare N-(4-aminophenethyl) aniline. This intermediate is then reacted with methyl ammonium chloride to obtain the target product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly involving the amino and phenoxy groups.
Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Biochemical Research: It is used as an active enzyme labeling reagent in enzymatic research, enzyme kinetic experiments, and enzyme activity analysis.
Pharmaceutical Research: The compound is used in the synthesis of pharmaceutical intermediates and other compounds.
Industrial Applications: It is utilized in various industrial processes due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Acetamide Derivatives
Key Observations :
- The 4-aminophenoxy ethyl group in the target compound provides a unique balance of hydrogen bonding (via -NH2) and flexibility (via ethylene chain), distinguishing it from rigid aromatic or bulky substituents in analogs like 7a or the anthracene derivative .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological Comparisons
Key Observations :
- The target compound’s lower LogP compared to chloro-/trifluoromethylphenyl analogs suggests moderate lipophilicity, balancing solubility and membrane penetration .
- The absence of trifluoromethyl groups in N-(2-(4-Aminophenoxy)ethyl)acetamide results in higher aqueous solubility, highlighting the trade-off between fluorination and solubility .
Key Observations :
- The target compound’s synthesis likely involves similar purification techniques (e.g., flash chromatography) as 7a but requires specialized reagents to introduce the 4-aminophenoxy ethyl group .
- Unlike herbicidal phenoxy-acetamides (e.g., ), the target’s 4-aminophenoxy group may direct it toward antimicrobial or neurological applications .
Biological Activity
N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide (CAS Number: 194098-62-9) is a compound of significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of 262.23 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity by influencing lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 262.23 g/mol |
| CAS Number | 194098-62-9 |
Synthesis
The synthesis of this compound typically involves the reaction of 4-aminophenol with a trifluoroacetyl derivative under controlled conditions. This method allows for the incorporation of the trifluoromethyl group, which is crucial for enhancing the compound's biological properties.
The biological activity of this compound has been linked to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways and cellular signaling.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and cell proliferation. This inhibition can lead to reduced growth in cancer cell lines.
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and squamous cell carcinoma (SCC). The compound's efficacy appears to be superior to traditional chemotherapeutic agents like methotrexate in certain contexts .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Cancer Cell Lines : Research published in Cancer Chemotherapy and Pharmacology indicated that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value lower than that observed for methotrexate .
- Enzyme Activity Assessment : A study assessing the inhibition of DHFR found that the compound effectively reduced enzyme activity in a dose-dependent manner. This suggests its potential utility in developing new anticancer therapies targeting folate metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
